molecular formula C13H12FNO2 B2758232 N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide CAS No. 2411318-18-6

N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide

Cat. No.: B2758232
CAS No.: 2411318-18-6
M. Wt: 233.242
InChI Key: GTWWQHFQJSMNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a but-2-ynamide group in the structure of this compound contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-3-5-11(16)15-12-8(2)17-13-9(12)6-4-7-10(13)14/h4,6-8,12H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWWQHFQJSMNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1C(OC2=C1C=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)acetamide
  • N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-ynamide
  • N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-3-ynamide

Uniqueness

N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .

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